molecular formula C14H14N4O2 B2633032 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 922919-20-8

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2633032
CAS No.: 922919-20-8
M. Wt: 270.292
InChI Key: RFTXQXYFENMNLY-UHFFFAOYSA-N
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Description

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused nitrogen-containing ring system, which is considered a privileged core skeleton in biologically active compounds. Pyrazolopyrimidines are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction is facilitated by hydrogen bonding with key amino acids in the enzyme’s active site . Additionally, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one has shown interactions with other proteins involved in cell cycle regulation and apoptosis .

Cellular Effects

The effects of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle . This compound affects cell signaling pathways, particularly those involved in cell proliferation and survival. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one impacts cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one exerts its effects primarily through the inhibition of CDK2 . The compound binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been shown to interact with other biomolecules, such as transcription factors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation over time . Its efficacy may decrease as it degrades .

Dosage Effects in Animal Models

The effects of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cell cycle progression and apoptosis . The compound’s impact on metabolic flux and metabolite levels has been observed, particularly in cancer cells, where it alters the expression of genes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can effectively inhibit CDK2 and other target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method utilizes ultrasonic waves to enhance the reaction rate and yield. The reaction typically involves the cycloaddition of organic azides and terminal alkynes in the presence of a copper(I) catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and hydroxyethyl groups contribute to its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

5-benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-7-6-18-13-12(8-16-18)14(20)17(10-15-13)9-11-4-2-1-3-5-11/h1-5,8,10,19H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTXQXYFENMNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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